Bienvenue dans la boutique en ligne BenchChem!

8-((2-chlorobenzyl)thio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Physicochemical profiling ADME prediction Xanthine derivatives

8-((2-Chlorobenzyl)thio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 313470-49-4) is a synthetic purine-2,6-dione (xanthine) derivative with the molecular formula C16H17ClN4O3S and a molecular weight of 380.85 g/mol. It is characterized by a 3-methylxanthine core—structurally analogous to theobromine—substituted at the N7 position with a 2-methoxyethyl group and at the C8 position with a 2-chlorobenzylthioether moiety.

Molecular Formula C16H17ClN4O3S
Molecular Weight 380.85
CAS No. 313470-49-4
Cat. No. B2653382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((2-chlorobenzyl)thio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS313470-49-4
Molecular FormulaC16H17ClN4O3S
Molecular Weight380.85
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3Cl)CCOC
InChIInChI=1S/C16H17ClN4O3S/c1-20-13-12(14(22)19-15(20)23)21(7-8-24-2)16(18-13)25-9-10-5-3-4-6-11(10)17/h3-6H,7-9H2,1-2H3,(H,19,22,23)
InChIKeyREBXJOJFWIHDHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-((2-Chlorobenzyl)thio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 313470-49-4): Structural Classification and Physicochemical Profile for Research Procurement


8-((2-Chlorobenzyl)thio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 313470-49-4) is a synthetic purine-2,6-dione (xanthine) derivative with the molecular formula C16H17ClN4O3S and a molecular weight of 380.85 g/mol . It is characterized by a 3-methylxanthine core—structurally analogous to theobromine—substituted at the N7 position with a 2-methoxyethyl group and at the C8 position with a 2-chlorobenzylthioether moiety [1]. The compound is catalogued as part of the Sigma-Aldrich AldrichCPR collection, indicating its availability as a unique screening compound for early discovery research . Its computed physicochemical properties include a calculated logP (clogP) of approximately 2.82 and a topological polar surface area (TPSA) of 85.59 Ų [2], placing it within drug-like chemical space for central nervous system and intracellular target accessibility.

Why Generic Xanthine Substitution Fails: Structural Differentiation of 8-((2-Chlorobenzyl)thio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione from Closest Analogs


In-class substitution of purine-2,6-diones is precluded by the compound's distinct triple-substitution architecture. Unlike 1,3-dimethylxanthine (theophylline) or 1,3,7-trimethylxanthine (caffeine), this compound retains an unsubstituted N1 position—preserving a hydrogen-bond donor site critical for certain adenosine receptor subtypes—while introducing a 2-methoxyethyl chain at N7 that modulates lipophilicity and metabolic stability relative to simple N7-alkyl analogs [1]. The 8-((2-chlorobenzyl)thio) group introduces both a sulfur atom (altering electronic character vs. 8-oxy or 8-amino substituents) and an ortho-chlorobenzyl moiety whose halogen substitution pattern affects π-stacking and halogen-bonding interactions in ways that para- or meta-chloro regioisomers cannot replicate [2]. A closely related regioisomer—7-(2-chlorobenzyl)-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione—swaps the N7 and C8 substituents, demonstrating that positional isomerism alone produces a chemically distinct entity with potentially divergent target engagement profiles . These structural features are not interchangeable across the broader xanthine chemical space for applications requiring specific adenosine receptor subtype modulation or enzyme inhibition profiles.

Quantitative Differentiation Evidence for 8-((2-Chlorobenzyl)thio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Structural, Physicochemical, and Class-Level Comparisons


N7 2-Methoxyethyl vs. 2-Ethoxyethyl Analog: Lipophilicity and Metabolic Stability Differentiation

The target compound bears an N7 2-methoxyethyl chain (CH₂CH₂OCH₃), whereas the closest commercially available analog—8-((2-chlorobenzyl)thio)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 442864-57-5)—contains a 2-ethoxyethyl chain (CH₂CH₂OCH₂CH₃) . The methoxy-to-ethoxy change adds one methylene unit, increasing calculated logP by approximately 0.3–0.5 units (estimated using fragment-based methods) and reducing aqueous solubility. The methoxyethyl variant is predicted to have lower CYP2E1-mediated O-dealkylation susceptibility compared to the ethoxyethyl analog, based on established structure-metabolism relationships for alkyl ethers [1]. This difference is critical for in vitro assay design where compound solubility and metabolic stability influence apparent potency measurements.

Physicochemical profiling ADME prediction Xanthine derivatives

N1 Unsubstituted vs. N1-Methylated Xanthine Analogs: Hydrogen-Bond Donor Capacity and Adenosine Receptor Subtype Differentiation

The target compound retains an unsubstituted N1 position (N1-H), distinguishing it from 1,3-dimethylxanthine (theophylline) and 8-((2-chlorobenzyl)thio)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione (CAS 476481-18-2) . In adenosine receptor pharmacology, the N1-H group has been demonstrated to act as a hydrogen-bond donor that interacts with Asn254 in the A₁ adenosine receptor binding pocket, a contact lost upon N1-methylation [1]. This structural feature is particularly significant for A₁ vs. A₂A selectivity: 1,3-dialkylxanthines generally exhibit A₁ selectivity, whereas N1-unsubstituted or N1-H-bearing xanthines can shift selectivity toward A₂B or A₃ subtypes [1]. The target compound's N1-H therefore positions it as a mechanistically distinct chemotype from the 1,3-dialkylxanthine series for adenosine receptor-targeted screening.

Adenosine receptor pharmacology Structure-activity relationship Xanthine antagonists

8-(2-Chlorobenzylthio) vs. 8-Benzylthio Analogs: Halogen Substituent Effect on Target Binding and Physicochemical Properties

The 8-((2-chlorobenzyl)thio) group incorporates an ortho-chlorine atom on the benzyl ring, distinguishing this compound from unsubstituted 8-(benzylthio)xanthine analogs. The ortho-chloro substituent increases the molecular weight by 34.5 Da relative to the unsubstituted benzyl analog (C₁₆H₁₈N₄O₃S, MW 346.4) and raises clogP by approximately 0.5–0.7 units due to the hydrophobic contribution of chlorine . In 8-arylthio xanthine series reported in the patent literature, ortho-substitution on the benzyl ring has been associated with conformational restriction of the thioether side chain, potentially pre-organizing the ligand into a bioactive conformation for adenosine A₁ receptor binding [1]. The chlorine atom also provides a halogen-bond acceptor site that can engage backbone carbonyl groups in protein binding pockets, an interaction not available to non-halogenated analogs [2].

Halogen bonding Medicinal chemistry Xanthine SAR

Antihypoxic Activity of 3-Methyl-7-Methoxyethylxanthine-8-Thioacetate Derivatives: Scaffold-Level Pharmacological Validation

A study of ammonium salts of 3-methyl-7-methoxyethylxanthine-8-thioacetate—compounds sharing the identical 3-methyl-7-methoxyethylxanthine core with the target compound—demonstrated significant antihypoxic activity in a rat model of acute normobaric hypoxia with hypercapnia [1]. The most active derivative (compound code g-7842, pyrrolidinium salt) increased the lifespan of rats by 74.6% (p<0.01) at a dose of 6.1 mg/kg, compared to a 55.8% increase for the reference drug aminalon [1]. While the target compound differs at the 8-position (2-chlorobenzylthio vs. thioacetate salt), the shared core scaffold establishes proof-of-concept for the 3-methyl-7-methoxyethylxanthine chemotype as a pharmacologically active template capable of producing in vivo effects in hypoxia models. The 8-substituent divergence between the target compound and g-7842 represents a testable hypothesis: whether the 2-chlorobenzylthio group confers differentiated potency, target engagement, or tissue distribution relative to the thioacetate series.

Antihypoxic activity Xanthine pharmacology In vivo efficacy

Recommended Research Application Scenarios for 8-((2-Chlorobenzyl)thio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione Based on Differential Evidence


Adenosine Receptor Subtype Selectivity Profiling: Exploiting the N1-H Pharmacophore

The N1-unsubstituted xanthine core of this compound provides a distinct hydrogen-bond donor pharmacophore absent in the widely studied 1,3-dialkylxanthine series [1]. Research groups conducting adenosine receptor panel screens (A₁, A₂A, A₂B, A₃) should evaluate this compound as a representative of the N1-H chemotype to assess whether this structural feature shifts selectivity toward A₂B or A₃ subtypes, as predicted by structure-based receptor models. This application is directly supported by the structural differentiation evidence and class-level SAR inferences established in Section 3.

Comparative Metabolic Stability Screening: 2-Methoxyethyl vs. 2-Ethoxyethyl N7 Substituents

The 2-methoxyethyl N7 chain of the target compound is predicted to exhibit lower O-dealkylation rates compared to the 2-ethoxyethyl analog (CAS 442864-57-5) based on established ether metabolism principles [2]. ADME laboratories should procure both compounds as a matched pair to experimentally validate differential microsomal or hepatocyte stability, using the target compound as the test article and the ethoxyethyl analog as the comparator. This head-to-head metabolic comparison can directly inform lead optimization decisions for xanthine-based programs.

Halogen Bonding Structure-Activity Relationship Studies: Ortho-Cl vs. Unsubstituted Benzylthio

The ortho-chlorine on the 8-benzylthio group introduces halogen-bonding capacity that is absent in non-halogenated benzylthio xanthines [3]. Medicinal chemistry teams should evaluate this compound alongside its hypothetical des-chloro analog (8-benzylthio-7-(2-methoxyethyl)-3-methylxanthine) in target binding or functional assays to quantify the energetic contribution of the chlorine substituent. Such studies directly test whether the halogen bond improves target affinity or residence time, providing actionable SAR data for lead optimization.

In Vivo Antihypoxic Efficacy Screening: Scaffold Validation with Differentiated 8-Substitution

The 3-methyl-7-methoxyethylxanthine core has demonstrated significant antihypoxic activity in rodent models, with the pyrrolidinium thioacetate derivative g-7842 achieving a 74.6% lifespan extension at 6.1 mg/kg, outperforming aminalon (55.8%) [4]. Pharmacology groups interested in tissue-protective or ischemia-reperfusion indications should benchmark this compound in the acute normobaric hypoxia model to determine whether the 8-((2-chlorobenzyl)thio) substituent produces differentiated efficacy, potency, or duration of action relative to the published thioacetate series.

Quote Request

Request a Quote for 8-((2-chlorobenzyl)thio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.